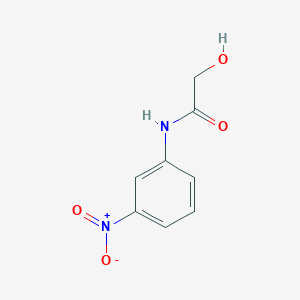![molecular formula C5H7NO3S2 B1453340 2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮 CAS No. 24146-38-1](/img/structure/B1453340.png)
2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮
描述
The compound “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is a chemical compound that is used in scientific research . It is a derivative of thiazolidine, a five-membered heterocyclic compound having sulfur at the first position and nitrogen at the third position .
Molecular Structure Analysis
The molecular formula of “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is C5H7NO3S2, with an average mass of 193.244 Da and a mono-isotopic mass of 192.986740 Da .科学研究应用
抗菌应用
2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮: 作为一种潜在的抗菌剂,其已经被探索研究。该化合物的衍生物已显示出对多种细菌菌株,包括耐药菌株如耐甲氧西林金黄色葡萄球菌 (MRSA) 的有效性。 该化合物的机制涉及抑制细菌生长,使其成为进一步开发为治疗剂的候选药物 .
抗炎活性
该化合物也已被研究其抗炎特性。据发现它表现出 COX 抑制活性,这是抗炎药物的常见靶点。 这表明它可以用于开发新型抗炎药物,这些药物可能比目前的治疗方法具有更少的副作用 .
农业化学研究
在农业领域,2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮 正在被研究用于植物生长调节剂。 其结构与某些植物激素类似,表明它可能影响植物生长和发育,尽管该领域的具体应用仍在研究中 .
材料科学
该化合物的衍生物正在材料科学领域中被研究,以用于制造具有独特特性的新型聚合物。 这些聚合物可以在包括汽车和航空航天在内的各个行业中得到应用,这些行业需要具有特定特性的材料 .
环境科学
在环境科学领域,2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮 及其衍生物正在被研究,以确定它们在开发用于高压锂离子电池的新型电解质中的作用。 这项研究对于改进储能技术至关重要,这是推动可再生能源解决方案发展的一个关键因素 .
生物化学和药理学
该化合物在生物化学和药理学领域中因其在药物开发中的潜在作用而备受关注。 其分子结构使其能够与各种生物受体相互作用,这可能导致开发出具有多种治疗应用的新型药物,包括抗病毒、抗癌和抗糖尿病药物 .
化学合成
2-[(甲基磺酰基)亚甲基]-1,3-噻唑烷-4-酮: 在化学合成中用作构建块。 它可以用来构建多种化学化合物,这些化合物可以用于进一步的研究,或者作为合成更复杂分子的中间体 .
分析化学
最后,在分析化学中,该化合物用作参考标准,以确保药物测试的准确性和可靠性。 它有助于仪器校准和测试方法验证,这对维持药物研究的高标准至关重要 .
未来方向
Thiazolidine derivatives, including “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one”, have diverse therapeutic and pharmaceutical activity, making them compelling candidates for future drug development . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
作用机制
Target of Action
Many compounds with a sulfonyl group are known to interact with enzymes in the body, particularly those involved in inflammatory responses .
Mode of Action
The compound could potentially bind to these enzymes and inhibit their activity, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. If the targets are enzymes involved in inflammation, then the pathways affected would likely be those involved in the inflammatory response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Without specific information on this compound, it’s difficult to predict its ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits enzymes involved in inflammation, the result could be a reduction in inflammation .
生化分析
Biochemical Properties
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of inflammatory mediators . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues, such as the liver and kidneys . Its localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCEEFKLAEPNQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/1\NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679713 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24146-38-1 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)


![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)




![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

